Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate
Overview
Description
Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate is a useful research compound. Its molecular formula is C8H15NO4S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis
Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate and its derivatives have been utilized in the synthesis of various heterocyclic systems. For instance, methyl and phenylmethyl derivatives of this compound were employed in the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).
Crystal Structure Analysis
This compound derivatives have been synthesized and characterized to understand their crystal structures. These studies provide insights into the molecular arrangement and potential interactions in solid state, aiding the development of new molecular structures (Abad et al., 2020).
Antimicrobial Activity
Compounds derived from this compound have been studied for their antimicrobial properties. For example, novel pyrazole derivatives were synthesized and shown to exhibit significant antibacterial activity against various bacterial strains (Chandrakantha et al., 2011).
Photochemical Synthesis
This compound has been involved in photochemical synthesis processes. For instance, its oxime acetates have been used in photochemical reactions to synthesize potential pyrethroid components (Armesto, Gallego, & Horspool, 1990).
Bioconjugation Studies
1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide, a related compound, has been extensively used in bioconjugation studies for medical research applications. These studies are crucial in understanding the reactions and potential side products that can affect the efficacy of bioconjugates (Totaro et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(dimethylamino)ethyl methacrylate (dmaema), have been used in the synthesis of polymers for efficient adsorption of heavy metals . Another compound, 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103), has been found to target the signal recognition particle (SRP), which mediates the proper delivery of secretory proteins in cells .
Mode of Action
A compound with a similar structure, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc), is known to couple primary amines to carboxylic acids by creating an activated ester leaving group . The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Biochemical Pathways
The related compound edc is used in peptide synthesis and protein crosslinking to nucleic acids , suggesting that Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate may also influence protein-related pathways.
Pharmacokinetics
A compound with a similar structure, ethyl 3-(dimethylamino)acrylate, is reported to have high gastrointestinal absorption and is blood-brain barrier permeant .
Result of Action
The related compound edc is known to yield amide bonds as a result of its action .
Action Environment
Edc, a related compound, is typically employed in the 40-60 pH range , suggesting that the pH of the environment may influence the action of this compound.
Properties
IUPAC Name |
ethyl (Z)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-5-13-8(10)7(6-9(2)3)14(4,11)12/h6H,5H2,1-4H3/b7-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVQCCZJZHIKOI-SREVYHEPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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